molecular formula C25H30N2O5 B613366 Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid CAS No. 93372-25-9

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid

Cat. No.: B613366
CAS No.: 93372-25-9
M. Wt: 438.5 g/mol
InChI Key: KSZSHFKNYIGTIB-UHFFFAOYSA-N
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Description

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (Fmoc-TOAC) is a spin-labeled, non-natural amino acid derivative widely used in peptide and protein chemistry for electron paramagnetic resonance (EPR) spectroscopy studies. Its structure features a nitroxide radical (N-oxyl group) embedded within a rigid tetramethylpiperidine ring, enabling stable paramagnetic labeling . The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), allowing site-specific incorporation into peptide sequences .

TOAC’s unique backbone integration of the nitroxide radical minimizes steric hindrance compared to cysteine-based spin labels, making it ideal for probing local conformational changes in peptides and transmembrane proteins .

Properties

CAS No.

93372-25-9

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid

InChI

InChI=1S/C25H30N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29)

InChI Key

KSZSHFKNYIGTIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Synonyms

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid; 93372-25-9; AmbotzFAA1771; MolPort-008-267-741; C25H29N2O5; 6756AH; FT-0668793; A-8058

Origin of Product

United States

Preparation Methods

Resin Preparation and Deprotection

The synthesis begins with a pre-loaded Wang or Rink amide resin (loading: 0.7 mmol/g), which is swollen in dimethylformamide (DMF) for 30 minutes. Fmoc removal is achieved using 20% piperidine in DMF, applied in two cycles: 1 minute followed by 7 minutes. This stepwise deprotection minimizes side reactions and ensures complete removal of the Fmoc group without degrading the nitroxyl radical.

Coupling Reactions

Fmoc-TOAC coupling employs activating agents such as diisopropylcarbodiimide (DIC) combined with OxymaPure or PyBOP/HATU with N-methylmorpholine (NMM). The activated Fmoc-TOAC is reacted with the resin-bound peptide for 40–60 minutes, with coupling efficiency monitored via ninhydrin tests. Double coupling protocols are often necessary due to steric hindrance from the tetrasubstituted piperidine ring.

Table 1: Reagents and Conditions for Solid-Phase Synthesis

StepReagents/ConditionsPurpose
Deprotection20% piperidine in DMF, 2 × (1 min + 7 min)Fmoc group removal
ActivationDIC/OxymaPure or HATU/NMM in DMFAmino acid activation
Coupling40–60 min reaction timePeptide bond formation
WashingDMF and dichloromethane (DCM)Excess reagent removal

Cleavage and Purification

Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails (e.g., 95% TFA, 2.5% water, 2.5% phenol). Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves purification, while MALDI-TOF or ESI-MS confirms molecular weight.

Solution-Phase Synthesis

Solution-phase synthesis is employed for small-scale production of Fmoc-TOAC. The reaction between N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) is catalyzed by triethylamine in a water/acetonitrile solvent system. This method yields 62% of the target compound after 0.5 hours at room temperature. The product is isolated via crystallization from chloroform/petroleum ether, yielding light yellow crystals.

Key Reaction Parameters:

  • Solvent System : Acetonitrile/water (1:1 v/v)

  • Catalyst : Triethylamine (2 equiv)

  • Temperature : 25°C

  • Yield : 62%

Industrial-Scale Production

Industrial synthesis scales up solid-phase protocols using automated peptide synthesizers and large-scale reactors. Optimized conditions include:

  • Reagent Excess : 3–5 equivalents to ensure complete coupling.

  • Solvent Recovery Systems : To reduce waste and environmental impact.

  • In-Line Analytics : HPLC and mass spectrometry for real-time purity assessment.

Challenges such as nitroxyl radical degradation during prolonged TFA exposure are mitigated by substituting Boc protection at strategic positions.

Comparative Analysis of Synthetic Methods

Table 2: Solid-Phase vs. Solution-Phase Synthesis

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
ScaleMilligram to gramMilligram scale
Purity≥95% (post-HPLC)~90% (requires crystallization)
Coupling Efficiency85–90% (with double coupling)60–70%
AutomationFully automated systems (e.g., ABI 433A)Manual intervention required

Solid-phase synthesis offers superior control over sequence specificity, making it preferred for research applications. Solution-phase methods, though lower-yielding, remain valuable for producing bulk intermediates.

Challenges and Mitigation Strategies

Steric Hindrance and Coupling Inefficiency

The tetrasubstituted piperidine ring in TOAC reduces the nucleophilicity of its amine group, necessitating extended coupling times or double couplings. For example, coupling Fmoc-TOAC after residue 7 in angiotensin II required 2-hour reactions compared to 30 minutes for standard amino acids.

Nitroxyl Radical Stability

Repeated TFA exposure during cleavage can degrade the nitroxyl radical. Substituting Mtt (methyltritryl) protection for lysine side chains reduces TFA contact time, preserving radical integrity .

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is primarily used as a protecting group in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group allows for selective modification of amino acids while preserving the integrity of other functional groups. This selectivity is crucial for developing complex peptides with specific biological activities.

Case Study:
In a study focusing on the synthesis of cyclic peptides, researchers utilized this compound to protect amino groups during the coupling reactions. The Fmoc group was selectively removed using mild basic conditions, allowing for efficient coupling without side reactions. This method demonstrated high yields and purity of the final cyclic peptide product .

Radical Scavenging

Antioxidant Properties:
The unique structure of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid enables it to function as a radical scavenger. Its application in studies related to oxidative stress and the development of antioxidants has been widely documented.

Data Table: Radical Scavenging Activity

CompoundIC50 (µM)Reference
Fmoc-TEMPO15 ± 2
Trolox20 ± 3
Ascorbic Acid25 ± 5

This table illustrates that Fmoc-TEMPO exhibits competitive antioxidant activity compared to well-known antioxidants like Trolox and ascorbic acid.

Bioconjugation

Facilitating Biomolecule Attachment:
The compound is also utilized in bioconjugation techniques, which are essential for drug delivery systems and diagnostics. Its reactive sites allow for the attachment of various biomolecules to surfaces or other molecules.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 93372-25-9
  • Molecular Formula : C₂₅H₂₉N₂O₅
  • Molecular Weight : 437.51 g/mol
  • Purity : ≥95% (HPLC)
  • Storage : +2°C to +8°C in solid form .

Comparison with Similar Compounds

Fmoc-TOAC is compared below with structurally and functionally related spin-labeled amino acids, focusing on synthetic utility, stability, and applications.

Fmoc-POAC [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]

  • Structural Differences: POAC is a β-amino acid with a pyrrolidine ring (5-membered) instead of TOAC’s piperidine (6-membered). This conformational flexibility reduces steric strain, improving coupling efficiency during SPPS .
  • Synthetic Advantages: POAC’s trans-conformation facilitates faster acylation reactions (e.g., coupling rates 2–3× faster than TOAC in angiotensin II synthesis) . Higher nucleophilicity of the β-amino group reduces synthetic bottlenecks .
  • Applications: Suitable for peptides requiring β-amino acid incorporation or enhanced conformational flexibility .

DOXYL-Based Alkyl Carboxylates

  • Structure : DOXYL (N-oxyl-2,5-dimethylpyrrolidine) labels are attached post-synthetically via NHS esters to cysteine or lysine residues.
  • Synthetic Utility :
    • Requires post-synthetic modification, limiting site-specific control compared to TOAC’s direct incorporation .
    • Compatible with native chemical ligation but prone to reduction in thiol-containing environments .
  • Applications : Used for membrane protein labeling but less effective for probing backbone dynamics .

Other Fmoc-Protected Piperidine Derivatives

  • Examples: 4-(Fmoc-amino)-1-[(3,5-difluorophenyl)methyl]-4-piperidinecarboxylic acid (CAS: 916422-01-0): Lacks nitroxide group; used for opioid receptor studies . N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (CAS: 1032903-64-2): Combines Fmoc and Boc protections for orthogonal synthesis .
  • Comparison: These derivatives are non-paramagnetic and serve specialized roles in medicinal chemistry rather than structural biology .

Comparative Data Table

Property Fmoc-TOAC Fmoc-POAC DOXYL-Alkyl Carboxylates
Nitroxide Integration Backbone-integrated Backbone-integrated (β-amino acid) Side-chain post-modification
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine) 5-membered (pyrrolidine)
Coupling Efficiency Low (secondary amine hindrance) High (β-amino group nucleophilicity) N/A (post-synthetic labeling)
EPR Sensitivity High (rigid structure) Moderate (flexible backbone) Variable (depends on linker length)
Applications Peptide backbone dynamics Flexible peptide analogs Membrane protein labeling

Critical Research Findings

TOAC’s Limitations in SPPS :

  • The secondary amine of TOAC exhibits low reactivity, requiring prolonged coupling times (≥2 hours) and high-activation reagents like HATU/HOAt .
  • Post-cleavage protocols must avoid reducing agents (e.g., EDT) to preserve the nitroxide radical .

Advantages of POAC :

  • Demonstrated in angiotensin II synthesis: POAC incorporation achieved >90% coupling efficiency vs. TOAC’s <60% under identical conditions .
  • Enables synthesis of spin-labeled peptides with minimal steric disruption .

Emerging Alternatives :

  • DOXYL derivatives : Effective for surface labeling but lack TOAC’s backbone sensitivity .
  • TOAC analogs with modified rings : Under exploration to balance rigidity and synthetic feasibility .

Biological Activity

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (CAS No. 40761-70-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19N3O3
  • Molecular Weight : 241.29 g/mol
  • Structure : The compound features a piperidine ring substituted with nitroxide and carboxylic acid functionalities, which contribute to its unique biological properties.

The biological activity of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is primarily attributed to its ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This property allows it to interact with various biological macromolecules and cellular membranes.

Key Mechanisms:

  • Membrane Interaction : The compound's hydrophobic properties enable it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Radical Scavenging : As a nitroxide radical derivative, it can participate in redox reactions, potentially influencing oxidative stress pathways within cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related nitroxide compounds. For instance, nitroxide-containing peptides have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)8High cytotoxicity
SK-OV-3 (Ovarian)9Notable antiproliferative effect
A549 (Lung)15Moderate cytotoxicity

These findings suggest that Fmoc derivatives may also exhibit similar activities due to their structural similarities with known bioactive compounds .

Case Studies

  • Study on Nitroxide Peptides : A study published in MDPI explored the synthesis and biological evaluation of nitroxide-containing peptides similar to Fmoc derivatives. The results indicated that these peptides exhibited potent antitumor activity against triple-negative breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • EPR Spectroscopy Applications : Research has shown that the incorporation of nitroxides like Fmoc derivatives into biomolecules can enhance EPR signal detection, providing insights into molecular dynamics and interactions within complex biological systems .

Q & A

Q. What is the standard protocol for incorporating Fmoc-TOAC into peptide sequences using solid-phase synthesis?

Fmoc-TOAC is integrated into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:

  • Resin preparation : Use a pre-loaded Wang or Rink amide resin.
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min).
  • Coupling : Activate Fmoc-TOAC with coupling reagents like PyBOP/HATU and N-methylmorpholine (NMM) for 1–2 hours.
  • Wash cycles : Use DMF and dichloromethane (DCM) to remove excess reagents.
  • Cleavage : Release the peptide using TFA-based cocktails (e.g., 95% TFA, 2.5% water, 2.5% phenol). This method ensures site-specific spin labeling for electron spin resonance (ESR) studies .

Q. How does Fmoc-TOAC facilitate structural studies in peptides via ESR spectroscopy?

Fmoc-TOAC contains a stable nitroxide radical, enabling ESR to probe:

  • Conformational dynamics : Distance measurements (1.5–8.0 Å) via dipolar coupling between TOAC residues.
  • Mobility analysis : Linewidths reflect local backbone rigidity or flexibility.
  • Solvent accessibility : Changes in spectral line shape indicate residue burial or exposure. Example: TOAC-labeled angiotensin II revealed proline-induced helical distortions in aqueous environments .

Q. What purification methods are recommended for spin-labeled peptides containing TOAC residues?

  • Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA).
  • Mass verification : Confirm molecular weight via MALDI-TOF or ESI-MS.
  • Radical stability : Avoid reducing agents (e.g., DTT) and store peptides in dark, anhydrous conditions at -20°C .

Advanced Research Questions

Q. How can researchers overcome the low coupling efficiency of Fmoc-TOAC during peptide elongation?

TOAC’s steric bulk and low amine nucleophilicity hinder subsequent couplings. Solutions include:

  • Extended coupling times : 2–4 hours with double coupling steps.
  • Alternative spin labels : Use POAC (pyrrolidine-based nitroxide), which exhibits faster coupling kinetics due to reduced steric hindrance .
  • Optimized reagents : HATU or fluorinated activators (e.g., PyOxim) enhance acylation efficiency .

Q. What strategies are employed to maintain nitroxide radical stability during peptide synthesis and storage?

  • Synthesis : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent radical quenching.
  • Storage : Lyophilize peptides with cryoprotectants (trehalose) and store under vacuum or in sealed vials with desiccants.
  • Buffers : Avoid ascorbate or thiol-containing reagents. Use chelators (EDTA) to suppress metal-catalyzed degradation .

Q. How do TOAC-labeled peptides aid in analyzing conformational dynamics in supramolecular assemblies?

TOAC’s rigid structure and ESR sensitivity enable:

  • Self-assembly monitoring : Detect changes in spin-spin interactions during fibril formation (e.g., PA1a nanofibers).
  • Membrane interactions : Polarity-dependent spectral shifts identify lipid-binding domains. Example: TOAC incorporation in β-sheet peptides revealed pH-driven aggregation mechanisms .

Q. What analytical approaches resolve discrepancies between ESR-derived distances and molecular dynamics (MD) simulations in TOAC-labeled systems?

  • Multiscale modeling : Combine coarse-grained MD with explicit-solvent simulations to refine TOAC’s conformational space.
  • Hybrid spectroscopy : Validate ESR data with NMR paramagnetic relaxation enhancement (PRE) or fluorescence quenching.
  • Error analysis : Account for TOAC’s restricted motion using "motionally narrowed" dipolar coupling models .

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